5-Bromotryptamine

Vue d'ensemble

Description

5-Bromotryptamine, also known as this compound, is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement d'agents antipsychotiques

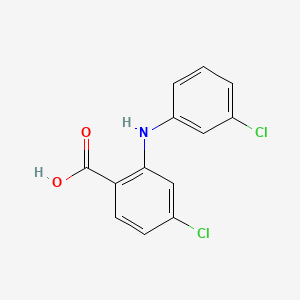

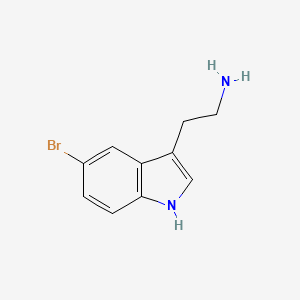

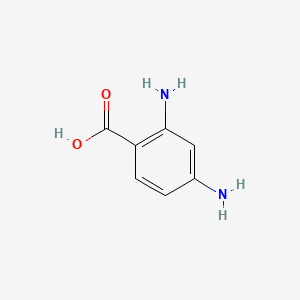

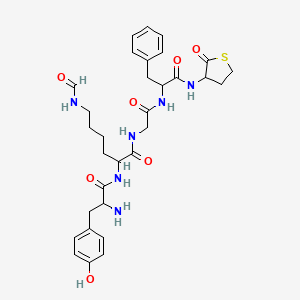

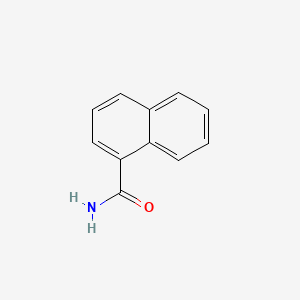

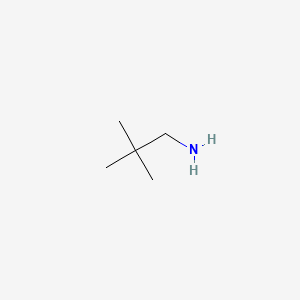

La 5-Bromotryptamine a été identifiée comme un antagoniste potentiel du récepteur de la 5-hydroxytryptamine de type 2A (5-HT2A) {svg_1}. Le récepteur 5-HT2A est une cible importante pour le développement d'agents antipsychotiques innovants dans les thérapies des troubles neuropsychiatriques {svg_2}.

Étude des récepteurs de la sérotonine

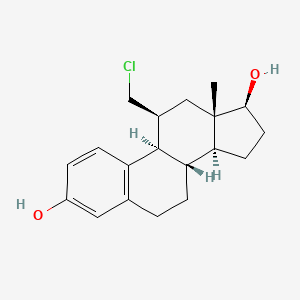

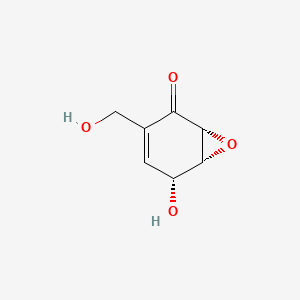

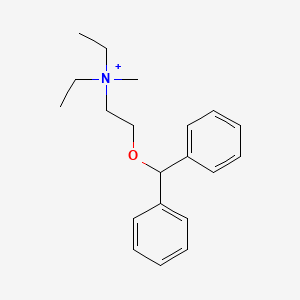

La sérotonine ou 5-hydroxytryptamine (5-HT) est un neurotransmetteur monoamine qui module un large éventail de fonctions physiologiques et comportementales du système nerveux central (SNC), notamment la cognition, l'humeur, l'accouplement, l'alimentation et le sommeil {svg_3}. La this compound peut être utilisée pour étudier la fonction et le comportement des récepteurs de la sérotonine.

Optimisation des dérivés de la bromotryptamine

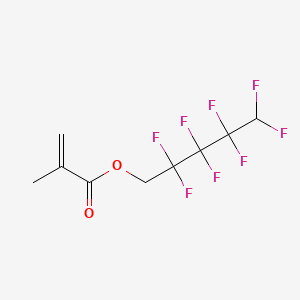

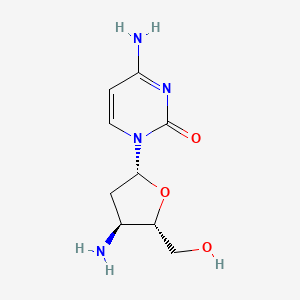

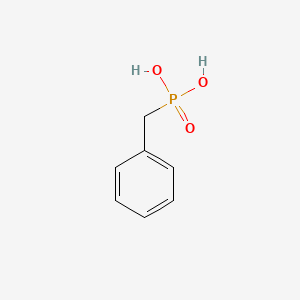

Des recherches ont été menées sur la découverte et l'optimisation basée sur la structure des dérivés de la 6-Bromotryptamine en tant qu'antagonistes potentiels du récepteur 5-HT2A {svg_4}. Cela suggère que la this compound pourrait être utilisée comme molécule de base pour le développement de nouveaux médicaments.

Étude de l'affinité de liaison

L'étude de la this compound et de ses dérivés a montré que la longueur de la chaîne du groupe acyle peut affecter l'affinité de liaison au récepteur 5-HT2A {svg_5}. Cela peut fournir des informations précieuses sur la conception de nouveaux médicaments avec une efficacité améliorée.

Recherche sur les produits naturels marins

La this compound a été trouvée dans les bactéries marines, ce qui suggère son rôle potentiel dans la recherche sur les produits naturels marins {svg_6}. Elle pourrait être utilisée pour explorer la diversité chimique des organismes marins et leurs applications potentielles dans la découverte de médicaments.

Disponibilité commerciale pour la recherche

La this compound est disponible dans le commerce et peut être utilisée dans divers types de recherches scientifiques {svg_7}. Sa disponibilité facilite son utilisation dans un large éventail d'études, de la recherche biologique de base à la découverte et au développement de médicaments.

Mécanisme D'action

Target of Action

5-Bromotryptamine primarily targets Serotonin N-acetyltransferase . This enzyme plays a crucial role in the regulation of the night/day rhythm of melatonin production in the pineal gland . It catalyzes the N-acetylation of serotonin into N-acetylserotonin, which is the penultimate step in the synthesis of melatonin .

Mode of Action

It is believed to interact with its target, serotonin n-acetyltransferase, and potentially influence the production of melatonin .

Biochemical Pathways

The biosynthesis of this compound is believed to involve the conversion of tryptophan into 5-hydroxytryptophan and then 5-hydroxylation followed by decarboxylation . This reaction mechanism has been verified by chemical biology studies on recombinant bacterial enzymes .

Result of Action

It is suggested that it may have a role in the regulation of melatonin production, which could potentially influence sleep patterns and circadian rhythms .

Analyse Biochimique

Biochemical Properties

5-Bromotryptamine plays a significant role in biochemical reactions, particularly those involving neurotransmitters. It is known to interact with enzymes such as serotonin N-acetyltransferase, which is involved in the synthesis of melatonin from serotonin . This interaction suggests that this compound may influence the regulation of circadian rhythms. Additionally, this compound has been shown to interact with various proteins and receptors, including the 5-hydroxytryptamine type 2A receptor . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on neurotransmission.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving serotonin receptors . This modulation can influence gene expression and cellular metabolism, potentially affecting mood, cognition, and other central nervous system functions. Furthermore, this compound has been shown to inhibit acetylcholinesterase activity, which may have implications for neurodegenerative diseases such as Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For instance, it binds to the 5-hydroxytryptamine type 2A receptor, acting as an antagonist . This binding inhibits the receptor’s activity, which can alter downstream signaling pathways and gene expression. Additionally, this compound’s inhibition of acetylcholinesterase activity suggests that it may interfere with the breakdown of acetylcholine, thereby enhancing cholinergic signaling . These molecular interactions are critical for understanding the compound’s pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound is relatively stable under standard storage conditions . Its long-term effects on cellular function can vary. For example, prolonged exposure to this compound has been associated with sustained inhibition of acetylcholinesterase activity and prevention of β-amyloid oligomer formation . These findings suggest that this compound may have potential as a long-term therapeutic agent for neurodegenerative diseases.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to enhance cognitive function and prevent memory impairments induced by scopolamine . At higher doses, this compound may exhibit toxic or adverse effects, including potential neurotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as serotonin N-acetyltransferase, which catalyzes the conversion of serotonin to N-acetylserotonin . This interaction is essential for the regulation of melatonin production and circadian rhythms. Additionally, this compound may influence metabolic flux and metabolite levels, particularly in pathways involving serotonin and acetylcholine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function, particularly in the central nervous system. Understanding these transport and distribution mechanisms is vital for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria These localizations can impact the compound’s activity and function, particularly in processes related to protein synthesis and energy metabolism

Propriétés

IUPAC Name |

2-(5-bromo-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHUQJRRADEHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957504 | |

| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3610-42-2 | |

| Record name | 5-Bromotryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3610-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromotryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Bromo-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-Bromotryptamine in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis, particularly for creating complex heterocyclic compounds. For instance, it acts as a precursor in synthesizing indoloquinolizines and benzoquinolizines, important classes of compounds with potential biological activity . The bromine substituent at the 5-position allows for further functionalization through various coupling reactions, expanding its synthetic utility .

Q2: How can this compound be used in the synthesis of natural products?

A: this compound serves as a key starting material in the synthesis of several natural products. It plays a crucial role in the diastereoselective Pictet-Spengler reaction, leading to the synthesis of (−)-woodinine, a naturally occurring alkaloid . This reaction highlights the compound's versatility in constructing complex molecular frameworks found in natural products.

Q3: Can you elaborate on the role of this compound in the synthesis of indoloquinolizines?

A: Research shows that this compound, when reacted with α,β-unsaturated aldehydes and β-dicarbonyl compounds in the presence of a cerium(IV) ammonium nitrate catalyst, can produce highly substituted indolo[2,3-a]quinolizines . This multicomponent domino reaction proceeds through a series of steps, including β-enaminone formation, Michael addition, cyclization, and finally, a Pictet-Spengler reaction involving the this compound.

Q4: Are there alternative synthetic routes to access important compounds typically synthesized using this compound?

A: While this compound offers a direct route to specific compounds like 5-chloro- and 5-bromotryptamines and tryptophans, researchers have developed novel methodologies for their synthesis . These alternative approaches might offer advantages in terms of yield, reaction conditions, or access to different substitution patterns, further broadening the synthetic toolbox available to chemists.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B1198064.png)

![Imidazo[2,1-b]benzothiazole](/img/structure/B1198073.png)